molecular formula C7H14O4 B14419881 Acetic acid;(3,3-dimethyloxiran-2-yl)methanol CAS No. 83221-25-4

Acetic acid;(3,3-dimethyloxiran-2-yl)methanol

Cat. No.: B14419881
CAS No.: 83221-25-4
M. Wt: 162.18 g/mol
InChI Key: PRIQIQPYJYQPEG-UHFFFAOYSA-N
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Description

Acetic acid;(3,3-dimethyloxiran-2-yl)methanol is a chemical compound that combines the properties of acetic acid and (3,3-dimethyloxiran-2-yl)methanol. This compound is of interest due to its unique structure, which includes an oxirane ring and a hydroxyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-dimethyloxiran-2-yl)methanol typically involves the oxidation of 2-methyl-3-buten-2-ol. This process can be carried out using various oxidizing agents, such as hydrogen peroxide or peracids, under controlled conditions to yield the desired epoxide . The reaction is often performed in an organic solvent like acetonitrile, and the temperature is maintained at low levels to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of (3,3-dimethyloxiran-2-yl)methanol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(3,3-dimethyloxiran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-dimethyloxiran-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,3-dimethyloxiran-2-yl)methanol involves its reactive epoxide group, which can undergo ring-opening reactions with nucleophiles. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reactions it participates in, such as the formation of secondary organic aerosols through acid-catalyzed reactive uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-dimethyloxiran-2-yl)methanol is unique due to its combination of an oxirane ring and a hydroxyl group, which provides distinct reactivity compared to other similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

83221-25-4

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

acetic acid;(3,3-dimethyloxiran-2-yl)methanol

InChI

InChI=1S/C5H10O2.C2H4O2/c1-5(2)4(3-6)7-5;1-2(3)4/h4,6H,3H2,1-2H3;1H3,(H,3,4)

InChI Key

PRIQIQPYJYQPEG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(C(O1)CO)C

Origin of Product

United States

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